isopropyl 4-(2-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
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Overview
Description
Isopropyl 4-(2-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is a synthetic organic compound that belongs to the pyrimidine family This compound is characterized by its complex structure, which includes a pyrimidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 4-(2-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction between 2-chlorobenzaldehyde and ethyl acetoacetate in the presence of a base can form an intermediate, which is then cyclized to yield the desired pyrimidine derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 4-(2-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the keto group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of amino or thiol derivatives.
Scientific Research Applications
Isopropyl 4-(2-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antidiabetic agent due to its ability to inhibit glycogen phosphorylase.
Biological Studies: Used in studies related to enzyme inhibition and metabolic regulation.
Industrial Applications: Employed in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of glycogen phosphorylase, an enzyme involved in glycogen metabolism. By binding to the allosteric site of the enzyme, it induces conformational changes that reduce the enzyme’s activity. This mechanism is particularly relevant in the context of developing treatments for metabolic disorders such as diabetes .
Comparison with Similar Compounds
Similar Compounds
3-Isopropyl 4-(2-chlorophenyl)-1,4-dihydro-1-ethyl-2-methyl-pyridine-3,5,6-tricarboxylate: Another compound with a similar structure but different functional groups.
4-(2-Chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A closely related pyrimidine derivative.
Uniqueness
Isopropyl 4-(2-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit glycogen phosphorylase with high specificity makes it a valuable compound in medicinal research .
Properties
Molecular Formula |
C15H17ClN2O3 |
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Molecular Weight |
308.76 g/mol |
IUPAC Name |
propan-2-yl 4-(2-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H17ClN2O3/c1-8(2)21-14(19)12-9(3)17-15(20)18-13(12)10-6-4-5-7-11(10)16/h4-8,13H,1-3H3,(H2,17,18,20) |
InChI Key |
PIBPZYSVASLCQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2Cl)C(=O)OC(C)C |
Origin of Product |
United States |
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